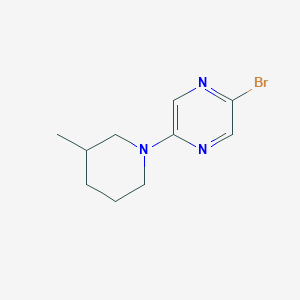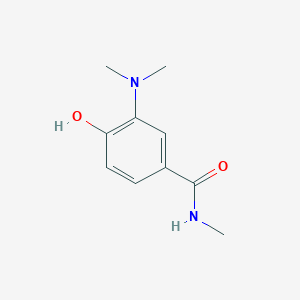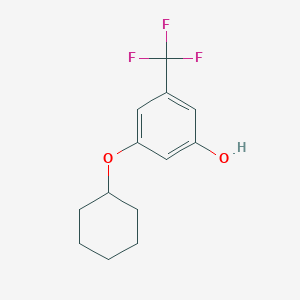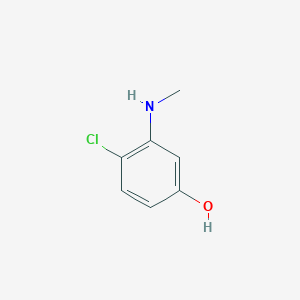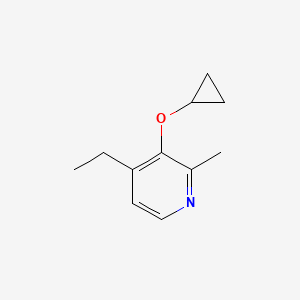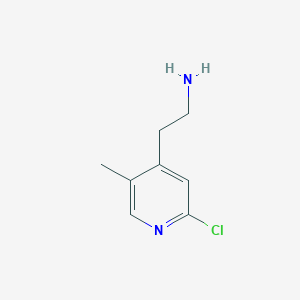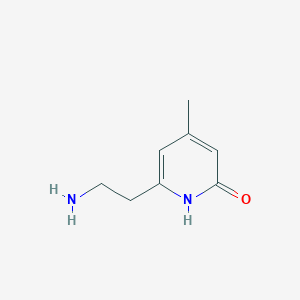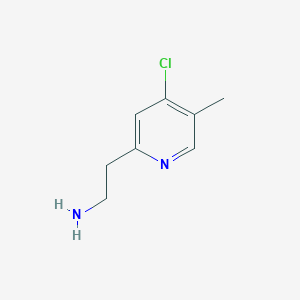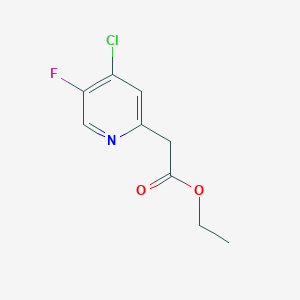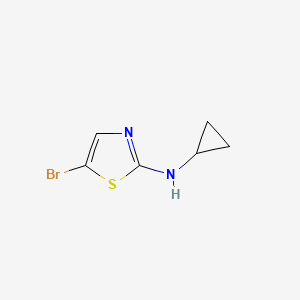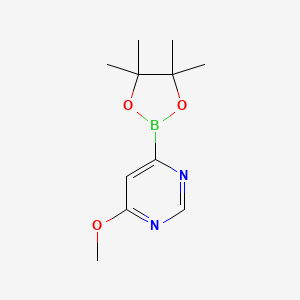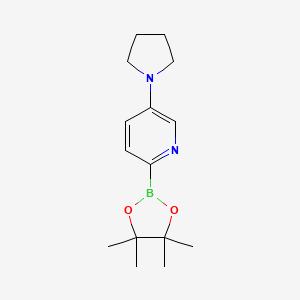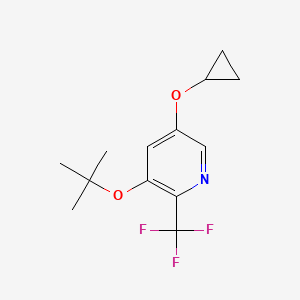
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in the agrochemical and pharmaceutical industries .
Méthodes De Préparation
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves several steps. One common method includes the use of boronic esters as protective groups in carbohydrate chemistry . The process typically involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions .
Analyse Des Réactions Chimiques
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation under mild conditions . Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications. In the agrochemical industry, it is used as a key structural motif in active ingredients for crop protection . In the pharmaceutical industry, derivatives of trifluoromethylpyridine are used in the development of drugs and veterinary products . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the trifluoromethyl group and the pyridine moiety . These properties enable the compound to interact with various biological targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine While both compounds share the trifluoromethyl group, their unique substituents and structural differences result in distinct properties and applications
Propriétés
Formule moléculaire |
C13H16F3NO2 |
|---|---|
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-10-6-9(18-8-4-5-8)7-17-11(10)13(14,15)16/h6-8H,4-5H2,1-3H3 |
Clé InChI |
DVBAFKRRVFPRRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
